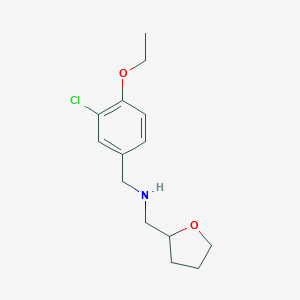
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, also known as TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. TFMPP belongs to a class of compounds known as phenethylamines, which are known to have a range of physiological and biochemical effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is not fully understood, but it is believed to act as a serotonin receptor agonist, particularly on the 5-HT1A and 5-HT2A receptors. It may also have activity at other receptors, including the dopamine and norepinephrine receptors.
Biochemical and physiological effects:
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It may also have effects on mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine in lab experiments is that it is relatively easy to synthesize and has a well-established mechanism of action. However, its effects can be highly variable and may be influenced by a range of factors, including the dose used, the route of administration, and the species being studied.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, including its use in the study of the serotonin system, its potential therapeutic applications, and its use in the development of new drugs for the treatment of psychiatric and neurological disorders. Further research is also needed to better understand the biochemical and physiological effects of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine and to develop more effective methods for its synthesis and administration.
Synthesemethoden
The synthesis of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be achieved through a number of different methods, including the use of reductive amination and Grignard reactions. One common synthesis method involves the reaction of 3-chloro-4-ethoxyphenylacetonitrile with tetrahydrofuran-2-ylmagnesium bromide, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has been studied for its potential use in a wide range of scientific research applications, including its effects on the central nervous system, its potential use as a therapeutic agent, and its use in the study of drug interactions.
Eigenschaften
Molekularformel |
C14H20ClNO2 |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H20ClNO2/c1-2-17-14-6-5-11(8-13(14)15)9-16-10-12-4-3-7-18-12/h5-6,8,12,16H,2-4,7,9-10H2,1H3 |
InChI-Schlüssel |
VWALHGHITFHASY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)


![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)



![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

